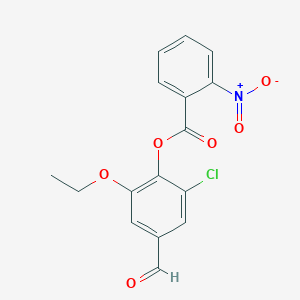
1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime, also known as EPPO, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. EPPO has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective effects, making it a promising candidate for the treatment of various diseases.
Mechanism of Action
The exact mechanism of action of 1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymes in the body. 1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in the inflammatory response. Additionally, 1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime has been found to have various biochemical and physiological effects in the body. In vitro studies have shown that 1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. In animal studies, 1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime has been shown to improve cognitive function and reduce neuronal cell death in models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified, making it readily available for research purposes. Additionally, 1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime has been shown to have low toxicity and is well-tolerated in animal studies. However, one limitation of 1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime has shown promising results in preclinical studies, and further research is needed to fully understand its therapeutic potential. Some potential future directions for 1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime research include:
1. Investigating the effects of 1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime on other signaling pathways and enzymes involved in inflammation and oxidative stress.
2. Studying the potential use of 1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Examining the pharmacokinetics and pharmacodynamics of 1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime to better understand its safety and efficacy in humans.
4. Developing novel formulations of 1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime to improve its solubility and bioavailability.
In conclusion, 1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime is a synthetic compound that has shown promising results in preclinical studies for its anti-inflammatory, antioxidant, and neuroprotective effects. Further research is needed to fully understand its therapeutic potential and develop novel treatments for various diseases.
Synthesis Methods
1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime can be synthesized through a multi-step process involving the reaction of 4-ethylbenzaldehyde with pyrrole and subsequent oxidation and oximation reactions. The resulting compound can be purified through column chromatography to obtain pure 1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime.
Scientific Research Applications
1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime has been studied extensively in various scientific fields, including pharmacology, biochemistry, and neurology. In pharmacology, 1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime has been shown to possess antioxidant properties, which can protect cells from oxidative stress and damage. In neurology, 1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime has been found to have neuroprotective effects by preventing neuronal cell death and improving cognitive function.
properties
IUPAC Name |
N-[[1-(4-ethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-4-13-5-7-15(8-6-13)17-11(2)9-14(10-16-18)12(17)3/h5-10,18H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEVZJITFCIQSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=CC(=C2C)C=NO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[1-(4-ethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]hydroxylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

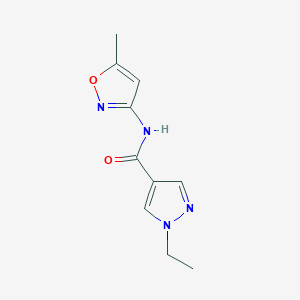
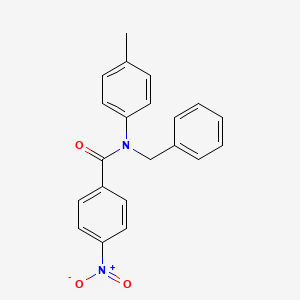
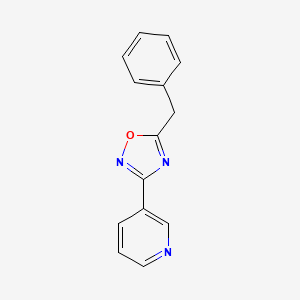
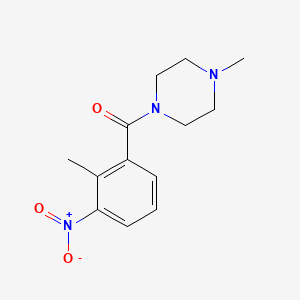
![N-{4-[(acetylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B5807639.png)
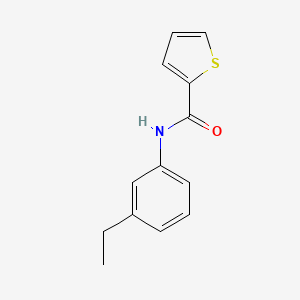
![2,2-dimethyl-N-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]carbonothioyl}propanamide](/img/structure/B5807661.png)


![N'-[(4-biphenylylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5807681.png)
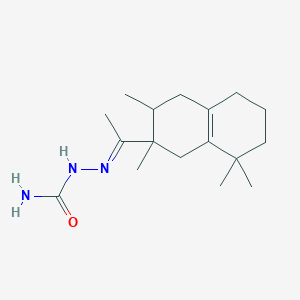

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5807719.png)
